3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine
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Overview
Description
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine is a synthetic organic compound that features a piperidine ring substituted with a methoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol for nucleophilic substitution, trifluoromethyl iodide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives or trifluoromethyl-substituted derivatives.
Scientific Research Applications
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
3-(4-Trifluoromethylpiperidin-1-yl)propan-1-amine: Similar structure but without the methoxy group.
Uniqueness
3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine is unique due to the presence of both methoxy and trifluoromethyl groups on the piperidine ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C10H19F3N2O |
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Molecular Weight |
240.27 g/mol |
IUPAC Name |
3-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H19F3N2O/c1-16-9(10(11,12)13)3-7-15(8-4-9)6-2-5-14/h2-8,14H2,1H3 |
InChI Key |
QZVACZSMLNRRCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(CC1)CCCN)C(F)(F)F |
Origin of Product |
United States |
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